molecular formula C9H13N3OS2 B014998 S-(2-Glycylamidoethyl)dithio-2-pyridine CAS No. 137138-08-0

S-(2-Glycylamidoethyl)dithio-2-pyridine

Cat. No.: B014998
CAS No.: 137138-08-0
M. Wt: 243.4 g/mol
InChI Key: LDWRVJLMXSOYRV-UHFFFAOYSA-N
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Description

S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty compound used primarily in proteomics research. It has the molecular formula C9H13N3OS2 and a molecular weight of 243.35 . This compound is known for its unique structure, which includes a pyridine ring and a dithio linkage, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine typically involves the reaction of 2-pyridine thiol with a glycylamidoethyl precursor under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often at elevated temperatures to facilitate the formation of the dithio linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

S-(2-Glycylamidoethyl)dithio-2-pyridine undergoes various chemical reactions, including:

    Oxidation: The dithio linkage can be oxidized to form disulfide bonds.

    Reduction: The compound can be reduced to break the dithio linkage, yielding thiol groups.

    Substitution: The pyridine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Generation of free thiol groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

S-(2-Glycylamidoethyl)dithio-2-pyridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Proteomics: Used as a reagent for labeling and detecting proteins.

    Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

    Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industrial Applications: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-Glycylamidoethyl)dithio-2-pyridine involves its ability to form and break disulfide bonds. This property is crucial in proteomics and bioconjugation, where the compound can modify proteins and other biomolecules. The molecular targets include thiol groups on proteins, and the pathways involved often relate to redox reactions and protein modification processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridine thiol: A precursor in the synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine.

    Dithiothreitol (DTT): A reducing agent that also breaks disulfide bonds.

    Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent used in similar applications.

Uniqueness

This compound is unique due to its dual functionality, combining a pyridine ring and a dithio linkage. This allows it to participate in a wide range of chemical reactions and makes it particularly valuable in proteomics and bioconjugation research.

Properties

IUPAC Name

2-amino-N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c10-7-8(13)11-5-6-14-15-9-3-1-2-4-12-9/h1-4H,5-7,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWRVJLMXSOYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400278
Record name S-(2-Glycylamidoethyl)dithio-2-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137138-08-0
Record name S-(2-Glycylamidoethyl)dithio-2-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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